molecular formula C20H15NO4 B12532482 2-Hydroxy-4-oxo-6-(1-phenyl-1H-indol-3-yl)hexa-2,5-dienoic acid CAS No. 862466-65-7

2-Hydroxy-4-oxo-6-(1-phenyl-1H-indol-3-yl)hexa-2,5-dienoic acid

Cat. No.: B12532482
CAS No.: 862466-65-7
M. Wt: 333.3 g/mol
InChI Key: IYSYGYQLGLFTQP-UHFFFAOYSA-N
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Description

2-Hydroxy-4-oxo-6-(1-phenyl-1H-indol-3-yl)hexa-2,5-dienoic acid is a complex organic compound featuring an indole moiety. Indole derivatives are significant in natural products and drugs due to their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 2-Hydroxy-4-oxo-6-(1-phenyl-1H-indol-3-yl)hexa-2,5-dienoic acid, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and a ketone or aldehyde under acidic conditions . For instance, methanesulfonic acid in methanol under reflux conditions can yield the desired indole product .

Industrial Production Methods

Industrial production of such compounds may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-oxo-6-(1-phenyl-1H-indol-3-yl)hexa-2,5-dienoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxy-4-oxo-6-(1-phenyl-1H-indol-3-yl)hexa-2,5-dienoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-oxo-6-(1-phenyl-1H-indol-3-yl)hexa-2,5-dienoic acid involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of certain biological processes, such as cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.

    Tryptophan: An essential amino acid with an indole ring.

Uniqueness

2-Hydroxy-4-oxo-6-(1-phenyl-1H-indol-3-yl)hexa-2,5-dienoic acid is unique due to its specific functional groups and the presence of a phenyl group attached to the indole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

CAS No.

862466-65-7

Molecular Formula

C20H15NO4

Molecular Weight

333.3 g/mol

IUPAC Name

2-hydroxy-4-oxo-6-(1-phenylindol-3-yl)hexa-2,5-dienoic acid

InChI

InChI=1S/C20H15NO4/c22-16(12-19(23)20(24)25)11-10-14-13-21(15-6-2-1-3-7-15)18-9-5-4-8-17(14)18/h1-13,23H,(H,24,25)

InChI Key

IYSYGYQLGLFTQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)C=CC(=O)C=C(C(=O)O)O

Origin of Product

United States

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